molecular formula C15H19ClN2 B12684500 Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride CAS No. 97494-94-5

Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride

Cat. No.: B12684500
CAS No.: 97494-94-5
M. Wt: 262.78 g/mol
InChI Key: QAOUSRHLIXLPGI-UHFFFAOYSA-N
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Description

Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a derivative of hydrazine, characterized by the presence of benzyl and phenethyl groups attached to the nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride typically involves the reaction of benzylhydrazine with phenethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2NHNH2+C6H5CH2CH2ClC6H5CH2NHNHCH2C6H5HCl\text{C6H5CH2NHNH2} + \text{C6H5CH2CH2Cl} \rightarrow \text{C6H5CH2NHNHCH2C6H5} \cdot \text{HCl} C6H5CH2NHNH2+C6H5CH2CH2Cl→C6H5CH2NHNHCH2C6H5⋅HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The benzyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine dihydrochloride: Similar in structure but lacks the phenethyl group.

    Phenylhydrazine hydrochloride: Contains a phenyl group instead of benzyl and phenethyl groups.

    1-Methyl-1-phenylhydrazine: Contains a methyl group instead of benzyl and phenethyl groups.

Uniqueness

Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride is unique due to the presence of both benzyl and phenethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

97494-94-5

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

1-benzyl-1-(2-phenylethyl)hydrazine;hydrochloride

InChI

InChI=1S/C15H18N2.ClH/c16-17(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14;/h1-10H,11-13,16H2;1H

InChI Key

QAOUSRHLIXLPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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